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Compound of Interest

Compound Name: Trifluoromethyl-tubercidin

Cat. No.: B11932483 Get Quote

Trifluoromethyl-tubercidin: A Technical Guide for
Researchers
For researchers, scientists, and drug development professionals, this document provides an in-

depth overview of the physicochemical properties, mechanism of action, and relevant

experimental protocols for the promising antiviral compound, Trifluoromethyl-tubercidin
(TFMT).

Trifluoromethyl-tubercidin has emerged as a potent inhibitor of influenza A and B viruses,

operating through a novel host-centric mechanism. This guide consolidates available data to

facilitate further research and development of this compound as a potential therapeutic agent.

Physicochemical Properties
Trifluoromethyl-tubercidin is a derivative of the natural product tubercidin, produced by

Streptomyces. Its key physicochemical characteristics are summarized in the table below.
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Property Value Reference

Molecular Formula C₁₂H₁₃F₃N₄O₄ [1]

Molecular Weight 334.25 g/mol [1]

CAS Number 1854086-05-7 [1]

Appearance White to off-white solid [1]

Purity >98% (HPLC) [2]

Solubility

DMSO: 3.34 mg/mL (9.99 mM)

(requires ultrasonication and

warming)

[1]

SMILES

O[C@H]1--INVALID-LINK--

CO">C@@HN2C3=NC=NC(N

)=C3C(C(F)(F)F)=C2

[1]

Storage Conditions

Powder: -20°C (protect from

light) for up to 2 years. In

DMSO: -80°C for 6 months,

-20°C for 1 month (protect

from light).

[1][3]

Note: Data on melting point, pKa, and solubility in aqueous solutions are not readily available in

the reviewed literature.

Mechanism of Action: Targeting Host-Mediated "Cap
Snatching"
Trifluoromethyl-tubercidin exhibits its antiviral activity by inhibiting a host enzyme, the 2'-O-

ribose methyltransferase 1 (MTr1).[4][5] This enzyme is critical for the "cap-snatching"

mechanism employed by influenza viruses for their replication.[6][7]

Influenza viruses are incapable of synthesizing their own 5' cap structures, which are essential

for viral mRNA stability and translation. Instead, they cleave the 5' cap from host pre-mRNAs

and use it as a primer for their own transcription.[6] MTr1 is responsible for a crucial
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modification of the host mRNA cap, a step required for the influenza virus polymerase to

recognize and "snatch" the cap.[4][5]

By binding to the S-adenosyl-l-methionine binding pocket of MTr1, Trifluoromethyl-tubercidin
inhibits its methyltransferase activity.[4][5] This prevents the proper maturation of host mRNA

caps, thereby depriving the influenza virus of the necessary primers for its replication. This

host-targeted mechanism suggests a lower likelihood of the development of viral resistance.

Caption: Mechanism of action of Trifluoromethyl-tubercidin.

Biological Activity
Trifluoromethyl-tubercidin has demonstrated significant and selective antiviral activity against

influenza A and B viruses.

Virus Strain Cell Line IC₅₀ (µM) Reference

Influenza A virus Human cells 0.3 [1]

Influenza A virus Mouse cell line 7.7 [1]

Influenza B virus Human cells Active [1]

Note: Specific IC₅₀ for Influenza B virus in human cells is not detailed but the compound is

reported to be active.

The compound shows no significant activity against other viruses such as Hazara virus (HAZV)

and Schmallenberg virus (SBV), highlighting its specificity for viruses reliant on the MTr1-

dependent cap-snatching mechanism.[1] In vivo studies in mice have shown that intranasal

administration of Trifluoromethyl-tubercidin at 2 mg/kg significantly reduced influenza A virus

mRNA levels in the lungs without causing weight loss or cytotoxicity.[1]

Experimental Protocols
Synthesis and Purification
Detailed experimental protocols for the synthesis of Trifluoromethyl-tubercidin are not

publicly available, as it is described as a derivative of a natural product from Streptomyces.[4]
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[6] The purification of the final compound is achieved through High-Performance Liquid

Chromatography (HPLC) to a purity of over 98%.[2] General methods for the synthesis and

purification of tubercidin analogs often involve multi-step chemical synthesis followed by

purification techniques such as column chromatography and HPLC.

Streptomyces Fermentation Tubercidin Isolation Chemical Modification Crude TFMT HPLC Purification Pure TFMT (>98%)

Click to download full resolution via product page

Caption: Generalized workflow for TFMT production.

In Vitro MTr1 Inhibition Assay
A definitive, detailed protocol for an in vitro MTr1 inhibition assay specifically using

Trifluoromethyl-tubercidin has not been published. However, a general enzyme inhibition

assay can be adapted to measure the inhibition of MTr1. The principle of such an assay would

involve incubating recombinant MTr1 with its substrates (a cap-0 RNA oligonucleotide and S-

adenosyl-l-methionine) in the presence of varying concentrations of Trifluoromethyl-
tubercidin. The enzymatic activity can be quantified by measuring the formation of the

methylated RNA product or the byproduct, S-adenosyl-l-homocysteine.

Prepare Reagents:
- Recombinant MTr1

- Cap-0 RNA substrate
- SAM

- TFMT serial dilutions

Incubate MTr1, Cap-0 RNA, SAM, and TFMT Quench Reaction Detect and Quantify
Methylated RNA Product

Data Analysis:
Calculate IC₅₀

Click to download full resolution via product page

Caption: Workflow for an MTr1 enzyme inhibition assay.

Cell-Based Antiviral Activity Assay (Plaque Reduction
Assay)
The antiviral activity of Trifluoromethyl-tubercidin against influenza viruses can be

determined using a plaque reduction assay. This method quantifies the reduction in viral plaque

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.researchgate.net/publication/382798197_Inhibition_of_RAN_Attenuates_Influenza_A_Virus_Replication_and_Nucleoprotein_Nuclear_Export
https://pmc.ncbi.nlm.nih.gov/articles/PMC1676284/
https://www.benchchem.com/product/b11932483?utm_src=pdf-body-img
https://www.benchchem.com/product/b11932483?utm_src=pdf-body
https://www.benchchem.com/product/b11932483?utm_src=pdf-body
https://www.benchchem.com/product/b11932483?utm_src=pdf-body
https://www.benchchem.com/product/b11932483?utm_src=pdf-body-img
https://www.benchchem.com/product/b11932483?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


formation in a cell monolayer in the presence of the compound.

Materials:

Madin-Darby Canine Kidney (MDCK) cells

Influenza virus stock (e.g., A/WSN/33)

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Trypsin-TPCK

Trifluoromethyl-tubercidin

Agarose or Avicel overlay

Crystal violet staining solution

Protocol Outline:

Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.

Virus Dilution: Prepare serial dilutions of the influenza virus stock.

Infection: Infect the MDCK cell monolayers with the virus dilutions in the presence of varying

concentrations of Trifluoromethyl-tubercidin or a vehicle control.

Incubation: After a 1-hour adsorption period, remove the virus-compound mixture and

overlay the cells with a semi-solid medium (containing agarose or Avicel) with the

corresponding concentration of Trifluoromethyl-tubercidin.

Plaque Formation: Incubate the plates for 2-3 days to allow for plaque formation.

Staining: Fix the cells and stain with crystal violet to visualize the plaques.

Quantification: Count the number of plaques in each well and calculate the percentage of

plaque reduction compared to the vehicle control. The IC₅₀ value is determined as the
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concentration of Trifluoromethyl-tubercidin that causes a 50% reduction in the number of

plaques.

Seed MDCK cells in 6-well plates

Prepare serial dilutions of influenza virus and TFMT

Infect cell monolayers with virus and TFMT

Add semi-solid overlay containing TFMT

Incubate for 2-3 days

Fix cells and stain with crystal violet

Count plaques and calculate IC₅₀

Click to download full resolution via product page

Caption: Workflow for a plaque reduction assay.

Conclusion
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Trifluoromethyl-tubercidin is a promising anti-influenza compound with a unique host-

targeting mechanism of action. Its potent and selective inhibition of influenza A and B viruses,

coupled with a potentially high barrier to resistance, makes it an attractive candidate for further

investigation. This technical guide provides a summary of its known properties and relevant

experimental frameworks to support ongoing research efforts in the field of antiviral drug

development. Further studies are warranted to fully elucidate its physicochemical properties,

optimize its synthesis, and comprehensively evaluate its preclinical and clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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